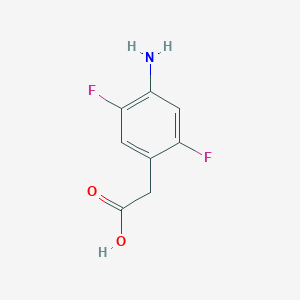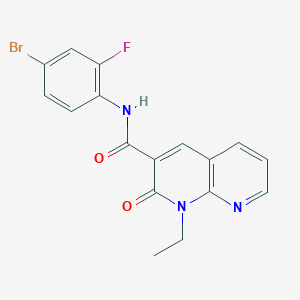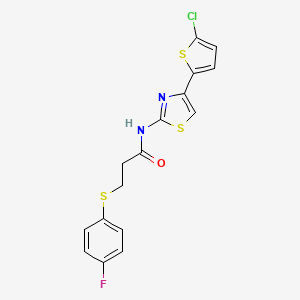![molecular formula C20H17ClN2O2S B2794580 N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-chlorothiophene-2-carboxamide CAS No. 681159-94-4](/img/structure/B2794580.png)
N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-chlorothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of dihydrobenzo[cd]indole . Dihydrobenzo[cd]indole derivatives have been studied for their potential as TNF-α inhibitors . TNF-α is an important cytokine mediator involved in inflammatory responses .
Synthesis Analysis
While specific synthesis information for this compound is not available, a related study on dihydrobenzo[cd]indole-6-sulfonamide as TNF-α inhibitors involved optimization of a known TNF-α inhibitor, EJMC-1, through shape screening and rational design .Applications De Recherche Scientifique
Synthesis and Characterization
- The compound has been involved in the synthesis and characterization processes of various derivatives in medicinal chemistry. For instance, studies have demonstrated the synthesis and biological evaluation of various carboxamides, showcasing the importance of these derivatives in the development of potential therapeutic agents. These studies often involve detailed structural analysis using techniques like IR, NMR, and elemental analysis to confirm the structures of synthesized compounds (Sailaja Rani Talupur, K. Satheesh, K. Chandrasekhar, 2021; M. Babu, K. Pitchumani, P. Ramesh, 2013).
Antimicrobial Activities
- Several studies have synthesized derivatives of this compound and evaluated them for their antimicrobial activities. These derivatives have been tested against a variety of bacterial and fungal strains, demonstrating the potential of this compound in developing new antimicrobial agents. The studies include extensive in vitro screening to assess the efficacy of the synthesized compounds (J. Raval, B. N. Naik, K. R. Desai, 2012; N. Desai, A. Dodiya, P. N. Shihora, 2011).
Biological Evaluation and Drug Design
- This compound and its derivatives have been part of studies focusing on the biological evaluation of synthesized compounds. These studies are crucial in the early stages of drug development to assess the biological activity and potential therapeutic uses of new compounds. This involves not only the synthesis but also the application of structure-based drug design and molecular docking studies to understand the interaction of these compounds with biological targets (A. R. Saundane, Kirankumar Nandibeoor Mathada, 2015).
Novel Coordination Complexes
- The compound has been used in the synthesis of novel coordination complexes, which are of interest due to their potential applications in materials science and catalysis. These complexes have been characterized using X-ray diffraction, IR spectra, and thermogravimetric analyses, providing insights into their structure and properties (Y. Lan, Shunli Li, Jun-sheng Qin, Dong-Ying Du, Xinlong Wang, Z. Su, Q. Fu, 2008).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-(1-butyl-2-oxobenzo[cd]indol-6-yl)-5-chlorothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2S/c1-2-3-11-23-15-8-7-14(22-19(24)16-9-10-17(21)26-16)12-5-4-6-13(18(12)15)20(23)25/h4-10H,2-3,11H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFPJOCFODWILM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=C(S4)Cl)C=CC=C3C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methyl}quinolin-8-ol](/img/structure/B2794499.png)

![N-{5-carbamoyl-2-[(dimethylamino)methyl]phenyl}-2-chloropyridine-4-carboxamide](/img/structure/B2794504.png)
![N-(2,4-difluorophenyl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2794505.png)

![4,5-Dihydro-6-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)pyridazin-3(2H)-one](/img/structure/B2794507.png)
![(Z)-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}[(4-fluorophenyl)methoxy]amine](/img/structure/B2794508.png)



![N-(3-acetylphenyl)-2-{2,4-dioxo-3-propyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2794516.png)
![N-(benzo[d]thiazol-5-yl)cyclohexanecarboxamide](/img/structure/B2794517.png)

![3-Furan-2-ylmethylene-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2794519.png)